N-Benzyl-2-piperidin-4-ylacetamide hydrochloride
Description
Structural Identification and Nomenclature
N-Benzyl-2-piperidin-4-ylacetamide hydrochloride possesses a complex molecular structure characterized by multiple functional groups and ring systems that contribute to its unique chemical identity. The compound is officially designated with the Chemical Abstracts Service registry number 906744-74-9 and carries the MDL number MFCD16039365. The systematic nomenclature reflects the presence of a benzyl group attached to nitrogen, a piperidine ring system, and an acetamide functional group, all combined in a hydrochloride salt formation.
The molecular formula of this compound is expressed as C14H21ClN2O, indicating the presence of fourteen carbon atoms, twenty-one hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. Alternative representations of the molecular formula include C14H20N2O·ClH, which more explicitly shows the hydrochloride salt nature of the compound. The molecular weight has been consistently reported as 268.78 to 268.8 atomic mass units across multiple sources.
The structural representation using Simplified Molecular Input Line Entry System notation is documented as O=C(NCC1=CC=CC=C1)CC2CCNCC2.[H]Cl, which provides a linear description of the molecular connectivity. This notation clearly illustrates the arrangement of atoms and bonds within the molecule, including the benzyl group (phenylmethyl), the piperidine ring, the acetamide linkage, and the associated hydrochloride ion.
Table 1: Molecular Identification Parameters
Chemical Characteristics and Classification
This compound belongs to the broader classification of piperidine derivatives, which constitute an important class of heterocyclic organic compounds characterized by a six-membered ring containing five methylene bridges and one amine bridge. The compound specifically falls under the category of amide derivatives, featuring an acetamide functional group that significantly influences its chemical behavior and potential reactivity patterns.
The piperidine ring system within this compound adopts a chair conformation, similar to cyclohexane, which represents the most stable three-dimensional arrangement. This conformational preference contributes to the overall stability of the molecular structure and influences the compound's interaction with other chemical species. The presence of the benzyl group introduces aromatic character to the molecule, while the acetamide functionality provides opportunities for hydrogen bonding and other intermolecular interactions.
The hydrochloride salt formation represents a common approach to enhancing the stability and handling characteristics of amine-containing compounds. This salt form typically exhibits improved water solubility compared to the free base, making it more suitable for various analytical and preparative procedures. The ionic nature of the hydrochloride salt also contributes to enhanced crystalline properties, which can be advantageous for purification and characterization processes.
Table 2: Chemical Classification Parameters
The compound's classification as a research chemical indicates its primary utility in laboratory settings for scientific investigation rather than commercial or pharmaceutical applications. This designation reflects the specialized nature of the compound and its role in advancing chemical knowledge through systematic study and analysis.
Historical Context of Piperidine Derivatives in Chemical Research
The development and study of piperidine derivatives have played a crucial role in the advancement of organic chemistry and medicinal research over the past century and a half. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who provided the compound with its current name. Both researchers initially obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methods for accessing this important heterocyclic system.
The historical significance of piperidine derivatives extends beyond their initial discovery to encompass their widespread occurrence in natural products and their subsequent development as synthetic targets. The piperidine structural motif is present in numerous natural alkaloids, including piperine, which gives black pepper its characteristic spicy taste and provided the original inspiration for the compound's nomenclature. Other naturally occurring examples include solenopsin from fire ant toxins, anabasine from tree tobacco, lobeline from Indian tobacco, and the historically significant alkaloid coniine from poison hemlock.
The industrial production of piperidine through the hydrogenation of pyridine, typically over molybdenum disulfide catalysts, marked a significant advancement in making piperidine derivatives more accessible for research and development purposes. This synthetic approach enabled the large-scale preparation of piperidine starting materials, facilitating the subsequent exploration of derivative compounds such as this compound.
Recent scientific literature has documented extensive advances in the synthesis and pharmacological evaluation of piperidine derivatives, highlighting their continued importance in contemporary chemical research. The development of new synthetic methodologies, including intramolecular and intermolecular cyclization reactions, has expanded the accessible chemical space within the piperidine derivative family. These advances have enabled researchers to prepare increasingly complex structures with diverse substitution patterns and functional group arrangements.
Table 3: Historical Milestones in Piperidine Research
The contemporary research landscape for piperidine derivatives encompasses a wide range of synthetic approaches, including multicomponent reactions, cascade cyclizations, and stereoselective transformations. These methodological advances have contributed to the preparation of structurally diverse compounds like this compound, which exemplify the sophisticated molecular architectures achievable through modern synthetic chemistry.
Properties
IUPAC Name |
N-benzyl-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c17-14(10-12-6-8-15-9-7-12)16-11-13-4-2-1-3-5-13;/h1-5,12,15H,6-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWLPMWFMORLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC(=O)NCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process:
| Step | Description | Conditions & Reagents | Key Data |
|---|---|---|---|
| 1. Benzylation of Piperidine | React piperidine with benzyl chloride or benzyl bromide | Reflux in an inert solvent such as ethanol or acetonitrile; presence of base like potassium carbonate | Formation of N-benzylpiperidine |
| 2. Acetamide Formation | React N-benzylpiperidine with acetic anhydride or acetyl chloride | Under controlled temperature (0–25°C), in the presence of a base such as pyridine or triethylamine | N-Benzyl-2-piperidin-4-ylacetamide intermediate |
| 3. Hydrochloride Salt Formation | Treat the free base with hydrochloric acid | In ethanol or methanol, at room temperature | N-Benzyl-2-piperidin-4-ylacetamide hydrochloride |
Research Findings:
This route aligns with patent CN116924967A, which describes a process involving benzylamine, acrylic esters, and subsequent condensation reactions, emphasizing the importance of reaction control to optimize yield and purity.
Synthesis via Reductive Amination
Overview:
This approach involves the reductive amination of a suitable aldehyde or ketone intermediate with benzylamine, followed by acylation to form the acetamide, and subsequent salt formation.
Process Details:
| Step | Description | Conditions & Reagents | Data Highlights |
|---|---|---|---|
| 1. Formation of Intermediate | React benzylamine with 4-piperidone or 4-piperidinone derivatives | In the presence of a reducing agent like sodium cyanoborohydride, in methanol or ethanol | Formation of N-benzyl-4-piperidinone |
| 2. Acetamide Addition | Acylate the secondary amine with acetic anhydride | At 0–25°C, using pyridine as a base | N-Benzyl-2-piperidin-4-ylacetamide |
| 3. Hydrochloride Salt | Acidify with HCl | In ethanol or methanol | Final hydrochloride salt |
- High selectivity and yield
- Suitable for scale-up in industrial settings
Direct Amidation of Benzyl-Substituted Precursors
Overview:
This method involves direct amidation of benzylated piperidine derivatives with acetic acid derivatives under catalytic conditions.
Procedure:
| Step | Description | Conditions & Catalysts | Notes |
|---|---|---|---|
| 1. Preparation of Benzylated Intermediate | Benzylation of piperidine | Reflux with benzyl chloride | As above |
| 2. Amidation with Acetic Acid Derivatives | React with acetic anhydride or acetyl chloride | In presence of catalysts like DMAP or pyridine | Formation of acetamide linkage |
| 3. Salt Formation | Convert to hydrochloride salt | Using HCl gas or aqueous HCl | Final product |
Research Data:
This route is supported by patent CN111484444A, which describes synthesis of N-benzyl-4-piperidine derivatives via acylation of benzylated intermediates.
Reaction Conditions and Optimization Data
Notes on Purity and Yield
- Purity Enhancement: Recrystallization from ethanol/water or chromatography is recommended.
- Yield Optimization: Excess acrylic ester and controlled reaction temperatures improve product yield and reduce impurities.
- Reaction Monitoring: TLC and NMR are used to confirm reaction completion and purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-piperidin-4-ylacetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a versatile building block in organic synthesis.
Biology
- Biological Interactions : N-Benzyl-2-piperidin-4-ylacetamide hydrochloride has been studied for its interactions with biological systems. Preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways, indicating potential roles in neurological research.
Medicine
- Therapeutic Potential : The compound is under investigation for its potential therapeutic properties, particularly as a precursor in drug development. It has shown promise in studies related to anticonvulsant activities and other neurological disorders .
Industrial Applications
- Production of Industrial Chemicals : Beyond its use in pharmaceuticals, this compound is also utilized in the production of various industrial chemicals and materials, showcasing its versatility .
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| N-Benzyl-2-piperidin-4-ylacetamide | Piperidine derivative | Building block in organic synthesis |
| N-Benzylpiperidine | Piperidine derivative | Used in medicinal chemistry |
| N-Benzyl-2-piperidinone | Ketone derivative | Studied for pharmacological effects |
| N-Benzyl-4-piperidinol | Alcohol derivative | Investigated for neuropharmacological properties |
Case Study 1: Anticonvulsant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N-benzyl-2-piperidin-4-ylacetamide exhibited significant anticonvulsant activity in animal models. The results indicated that modifications to the piperidine ring could enhance efficacy and reduce side effects .
Case Study 2: Neurological Disease Treatment
Research focused on muscarinic receptor antagonists has highlighted the potential of compounds similar to N-benzyl-2-piperidin-4-ylacetamide in treating neurological diseases. These studies emphasize the importance of this compound as a lead structure for developing new therapeutic agents targeting specific receptors involved in neurological functions .
Mechanism of Action
The mechanism of action of N-Benzyl-2-piperidin-4-ylacetamide hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Physicochemical and Pharmacokinetic Considerations
- Hydrochloride Salts : All compounds listed utilize hydrochloride counterions to improve aqueous solubility, a critical factor for oral bioavailability. For example, memantine hydrochloride’s solubility (~100 mg/mL in water) is significantly higher than its free base form .
- Spiro and Heterocyclic Systems: The spiro-dioxo-diazaspiro ring in the fluorinated analogue introduces steric hindrance, which may reduce metabolic degradation but limit target engagement .
Pharmacological Relevance
- Piperidine Derivatives: Compounds like ropinirole hydrochloride (dopamine agonist) and benzydamine hydrochloride (anti-inflammatory) demonstrate the versatility of piperidine-based scaffolds.
- Structural Constraints : Memantine’s adamantane group provides rigidity for NMDA receptor antagonism, whereas the flexible acetamide linker in this compound may favor interactions with G-protein-coupled receptors .
Biological Activity
N-Benzyl-2-piperidin-4-ylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, pharmacological properties, and therapeutic applications, supported by relevant data tables and research findings.
The synthesis of this compound typically involves the reaction between piperidine derivatives and benzyl halides. This reaction is facilitated by bases such as sodium hydroxide or potassium carbonate, leading to the formation of the desired amide. The final product is often isolated as a hydrochloride salt for enhanced stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate neurotransmitter systems and influence cellular signaling pathways by binding to various receptors and enzymes.
Pharmacological Profile
Recent studies have highlighted the compound's potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD). It has been characterized for its dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are critical targets in AD therapy. For instance, compounds derived from this class have shown promising results with IC50 values indicating effective inhibition:
| Compound | HDAC IC50 (μM) | AChE IC50 (μM) |
|---|---|---|
| d5 | 0.17 | 6.89 |
| d10 | 0.45 | 3.22 |
These compounds also demonstrated neuroprotective activities in PC-12 cells, emphasizing their potential therapeutic applications .
Case Studies and Research Findings
- Multitarget Approach for Alzheimer's Disease : A study focused on the design and synthesis of N-benzyl piperidine derivatives found that certain compounds exhibited dual inhibition capabilities, which are crucial for addressing the multifactorial nature of AD. The findings suggest that these derivatives could serve as leads for developing more effective treatments .
- Cytotoxicity and Anti-inflammatory Properties : Another investigation assessed the cytotoxic effects of related piperidine derivatives in neuroblastoma cells, revealing no significant cytotoxicity at concentrations up to 100 µM. This indicates a favorable safety profile for further development .
- Inhibition of Soluble Epoxide Hydrolase : Research on related piperidine derivatives has shown that they can inhibit soluble epoxide hydrolase (sEH), suggesting potential applications in pain management and inflammation control .
Comparative Analysis with Similar Compounds
This compound can be compared with other piperidine derivatives to highlight its unique properties:
| Compound | Functional Group Variation | Key Activity |
|---|---|---|
| N-Benzylpiperidine | Lacks acetamide group | General piperidine activity |
| N-Benzyl-2-piperidinone | Contains a ketone group | Potentially different reactivity |
| N-Benzyl-4-piperidinol | Contains a hydroxyl group | Variation in solubility and biological activity |
The presence of the acetamide group in this compound enhances its biological activity compared to its analogs, making it a valuable compound for further exploration.
Q & A
Q. What are the key safety protocols for handling acyl chloride intermediates in synthesis?
- Methodological Answer : Use fume hoods, corrosion-resistant equipment (glass/PTFE), and neutralize waste with 10% sodium bicarbonate. Monitor for HCl off-gassing with pH strips .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
